(5-Bromo-3-nitropyridin-2-yl)methanamine
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Overview
Description
(5-Bromo-3-nitropyridin-2-yl)methanamine is a chemical compound characterized by a bromine atom and a nitro group attached to a pyridine ring, with an amine group attached to the second carbon of the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-bromo-2-nitropyridine as the starting material.
Reduction Process: The nitro group in 5-bromo-2-nitropyridine is reduced to an amine group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Halogenation: The bromine atom is introduced into the pyridine ring through halogenation reactions using bromine (Br2) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors and continuous flow systems are used to ensure consistent quality and yield. The process is optimized to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: The amine group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Various alkyl or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
(5-Bromo-3-nitropyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and pathways.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism by which (5-Bromo-3-nitropyridin-2-yl)methanamine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
(5-Bromo-3-nitropyridin-2-yl)methanamine is similar to other brominated and nitro-substituted pyridines. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:
5-Bromo-2-nitropyridine
3-Nitro-5-bromopyridine-2-carbonitrile
5-Bromo-3-nitropyridine-2-carboxylic acid
Properties
IUPAC Name |
(5-bromo-3-nitropyridin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H,2,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPIPVYLVOWNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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